2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine

Catalog No.
S3331334
CAS No.
680216-99-3
M.F
C15H10ClF3N4S
M. Wt
370.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)p...

CAS Number

680216-99-3

Product Name

2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine

IUPAC Name

2-chloro-5-[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]pyridine

Molecular Formula

C15H10ClF3N4S

Molecular Weight

370.8 g/mol

InChI

InChI=1S/C15H10ClF3N4S/c1-24-14-22-21-13(9-5-6-12(16)20-8-9)23(14)11-4-2-3-10(7-11)15(17,18)19/h2-8H,1H3

InChI Key

ZDBXSWROMBAVIY-UHFFFAOYSA-N

SMILES

CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)Cl

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)Cl

2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound characterized by its unique structural features, which include a chlorinated pyridine ring and a triazole moiety. The compound's molecular formula is C15H13ClF3N4SC_{15}H_{13}ClF_3N_4S, and it has a molecular weight of approximately 373.81 g/mol. The presence of trifluoromethyl and methylthio groups enhances its chemical reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry.

  • In the absence of specific data, it's important to consider general safety precautions when handling unknown compounds. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.
  • The presence of chlorine suggests potential irritant or corrosive properties. The trifluoromethyl group might enhance lipophilicity, potentially affecting its absorption and distribution in biological systems. It's advisable to consult with safety data sheets (SDS) for similar heterocyclic compounds for general guidance.

Future Research Directions

  • If this compound is being actively researched, further investigation might involve:
    • Synthesis and characterization of the molecule.
    • Exploration of its chemical reactivity and potential applications in medicinal chemistry, materials science, or other fields.
    • In-vitro and in-vivo studies to understand its biological properties and potential toxicity.

Potential Fungicide:

Studies have investigated the potential fungicidal properties of 2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine. One study, published in the journal "Bioorganic & Medicinal Chemistry Letters", reported that the compound exhibited antifungal activity against various fungal strains, including Aspergillus fumigatus and Candida albicans. [] However, further research is needed to determine its efficacy and safety for agricultural or clinical use.

Exploration as Herbicide:

Another area of exploration for 2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine lies in its potential herbicidal properties. A study published in "Pesticide Science" found that the compound displayed herbicidal activity against certain weed species, suggesting its possible application as a weed control agent. [] However, similar to its fungicidal potential, further investigation is necessary to assess its selectivity, environmental impact, and potential for development into a commercial herbicide.

Role in Medicinal Chemistry Research:

2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine serves as a valuable tool for medicinal chemistry research. Its structure incorporates several functional groups commonly found in bioactive molecules, making it a useful scaffold for the design and synthesis of novel compounds with potential therapeutic applications. [, ] Researchers can modify different parts of the molecule to explore the structure-activity relationship and identify compounds with improved pharmacological properties.

The chemical reactivity of 2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine can be attributed to its functional groups:

  • Substitution Reactions: The chlorine atom in the pyridine ring can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The triazole ring may be reduced under certain conditions, potentially altering its biological activity.
  • Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

These reactions can be facilitated by common reagents such as sodium borohydride for reduction and hydrogen peroxide for oxidation.

Compounds containing triazole rings are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. 2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine has shown promise in various studies:

  • Antifungal Activity: Triazoles are commonly used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
  • Anticancer Potential: Preliminary studies suggest that this compound may inhibit specific pathways involved in cancer cell proliferation.

The exact mechanisms of action are still under investigation but may involve interaction with key enzymes or receptors in target cells.

Synthesis of 2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves several steps:

  • Formation of the Triazole Ring: This can be achieved through the reaction of an appropriate hydrazine derivative with a suitable carbonyl compound.
  • Chlorination of Pyridine: Chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.
  • Methylthio Group Introduction: The methylthio group may be introduced via a nucleophilic substitution reaction involving a suitable thiomethylating agent.

Optimization of reaction conditions is crucial to maximize yield and purity.

The unique properties of 2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine make it suitable for various applications:

  • Pharmaceutical Development: Its potential as an antifungal or anticancer agent positions it as a candidate for drug development.
  • Agricultural Chemistry: Its efficacy against fungal pathogens suggests possible use as a fungicide.
  • Chemical Research: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

Research into the interactions of 2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine with biological targets is ongoing. Studies focus on:

  • Enzyme Inhibition: Investigating how the compound affects enzymes involved in critical metabolic pathways.
  • Receptor Binding Studies: Understanding its affinity and selectivity towards specific receptors that may mediate its biological effects.

These studies are essential for elucidating the compound's therapeutic potential and mechanism of action.

Several compounds share structural similarities with 2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
1,2,4-TriazoleBasic triazole structureFound in many pharmaceuticals; versatile reactivity
Methylthio-substituted TriazolesSimilar methylthio groupEnhanced lipophilicity; potential for increased bioactivity
Trifluoromethylated Phenyl CompoundsPresence of trifluoromethyl groupKnown for increased metabolic stability and bioactivity

Uniqueness

The uniqueness of 2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine lies in its specific combination of functional groups which confer distinctive chemical properties and biological activities not found in other similar compounds. Its ability to undergo various chemical transformations while maintaining biological efficacy makes it a compelling subject for further research in medicinal chemistry.

XLogP3

4.4

Dates

Last modified: 08-19-2023

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